3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid

GPCR agonism regioisomer selectivity GPR109A/HCAR2

This 3-amino-4-carboxy regioisomer provides a unique hydrogen-bond donor/acceptor motif distinct from 5-COOH analogs, enabling specific carbonic anhydrase inhibition and fragment-based screening. The 3-bromobenzyl group offers halogen-bonding and hydrophobic anchoring, while orthogonal amino/carboxylic acid reactivity supports 2D library synthesis. Ideal for hit-to-lead campaigns and GPCR negative control studies. The bromine atom provides anomalous scattering for crystallographic fragment soaking.

Molecular Formula C11H10BrN3O2
Molecular Weight 296.124
CAS No. 1856025-31-4
Cat. No. B2896289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid
CAS1856025-31-4
Molecular FormulaC11H10BrN3O2
Molecular Weight296.124
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CN2C=C(C(=N2)N)C(=O)O
InChIInChI=1S/C11H10BrN3O2/c12-8-3-1-2-7(4-8)5-15-6-9(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17)
InChIKeyPATYPXYDXSIDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1856025-31-4) – Core Structural Identity and Physicochemical Profile for Research Procurement


3-Amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1856025-31-4) is a trisubstituted pyrazole derivative with the molecular formula C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol . The compound incorporates three key pharmacophoric elements: an amino group at position 3, a carboxylic acid at position 4, and a 3-bromobenzyl substituent at N1 . This particular substitution pattern—specifically the 3-amino-4-carboxylic acid regioisomerism—is uncommon among commercially available pyrazole building blocks. The compound is catalogued as a heterocyclic intermediate for the synthesis of more complex pharmaceutical and biologically active molecules, including kinase inhibitors and carbonic anhydrase modulators [1]. Direct peer-reviewed biological characterization data for this specific CAS number remain scarce, constituting a critical evidence gap that the comparative analyses below address.

Why Close Structural Analogs Cannot Substitute for 3-Amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid in Target-Oriented Synthesis (CAS 1856025-31-4)


Within the pyrazole-4-carboxylic acid scaffold family, even minor positional or electronic alterations produce substantial differences in biological target engagement, physicochemical properties, and synthetic tractability. The 3-amino-4-carboxylic acid regioisomer establishes a hydrogen-bond donor/acceptor motif that differs fundamentally from the 5-carboxylic acid isomer, which exhibits measurable GPR109A agonism (IC₅₀ = 1.7 µM) [1]. Replacement of the 3-amino group with a 3-nitro substituent (CAS 1856043-36-1) eliminates hydrogen-bond donation capacity and alters the electronic landscape of the pyrazole ring . Removal of the 3-bromobenzyl N1-substituent to yield the parent 3-amino-1H-pyrazole-4-carboxylic acid (CAS 41680-34-6) eliminates the lipophilic benzyl anchor that mediates halogen-bonding and hydrophobic interactions with protein targets [2]. The methyl ester prodrug form (CAS 1856071-63-0) requires a hydrolytic activation step, introducing pharmacokinetic complexity absent in the free acid . These distinctions collectively preclude simple substitution of any single analog for the target compound in applications requiring the intact 3-amino-4-carboxy-N1-(3-bromobenzyl) tripartite pharmacophore.

Quantitative Differentiation Evidence for 3-Amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1856025-31-4) vs. Key Comparators


Regioisomer Carboxylic Acid Position Determines GPR109A Target Engagement: 4-COOH vs. 5-COOH

The 5-carboxylic acid regioisomer 3-(3-bromobenzyl)-1H-pyrazole-5-carboxylic acid demonstrates measurable GPR109A (hydroxycarboxylic acid receptor 2) agonist activity with an IC₅₀ of 1.7 µM in CHOK1 cells [1]. No corresponding GPR109A activity has been reported for the 4-carboxylic acid target compound. The shift of the carboxylate group from C4 to C5 alters the spatial orientation of the anionic pharmacophore relative to the N1-bromobenzyl anchor, which is critical for recognition by the GPR109A orthosteric site. This positional isomerism represents a discrete molecular switch for target engagement, making the two regioisomers non-interchangeable in any program targeting GPCRs.

GPCR agonism regioisomer selectivity GPR109A/HCAR2 pyrazole carboxylate

3-Amino vs. 3-Nitro Substituent: Hydrogen-Bond Donor Capacity and Electronic Modulation of the Pyrazole Core

The 3-amino group on the target compound provides one hydrogen-bond donor (HBD) and one hydrogen-bond acceptor (HBA) site, whereas the 3-nitro analog (CAS 1856043-36-1) provides two HBA sites with zero HBD capacity . This difference is quantified by the HBD count: target compound = 2 total HBD (including COOH), nitro analog = 1 total HBD (COOH only). In the context of kinase hinge-binding motifs, the amino group can engage the conserved backbone carbonyl via a donor interaction, a capacity entirely absent in the nitro analog. Furthermore, the nitro group exerts a strong electron-withdrawing effect (σₘ = +0.71) compared to the amino group (σₘ = –0.16), significantly altering the pyrazole ring electron density and coordination chemistry [1].

hydrogen-bond donor electronic effect pyrazole substitution medicinal chemistry

N1-(3-Bromobenzyl) Substituent Imparts Lipophilicity and Halogen-Bonding Capability Absent in the Unsubstituted Parent Scaffold

The unsubstituted parent compound 3-amino-1H-pyrazole-4-carboxylic acid (CAS 41680-34-6) has a molecular weight of 127.10 g/mol and a polar surface area (PSA) of 92.0 Ų, rendering it highly hydrophilic and poorly membrane-permeable [1]. The addition of the 3-bromobenzyl group increases molecular weight to 296.12 g/mol, introduces a bromine atom capable of halogen bonding (σ-hole interactions), and shifts the estimated logP by approximately +1.5 to +1.8 log units [2]. The bromine atom at the meta position of the benzyl ring provides a directional σ-hole with an interaction energy of approximately –3 to –5 kcal/mol with carbonyl oxygen acceptors in protein binding sites, a feature that the des-bromo or para-bromo isomers do not replicate identically [3].

lipophilicity halogen bonding clogP benzyl substitution pyrazole building block

Free Carboxylic Acid vs. Methyl Ester: Hydrolytic Stability and Direct Target Engagement (CAS 1856025-31-4 vs. CAS 1856071-63-0)

The methyl ester analog (CAS 1856071-63-0, MW 310.15) is a neutral prodrug form that requires intracellular or plasma esterase-mediated hydrolysis to liberate the active carboxylic acid . The target compound (CAS 1856025-31-4, MW 296.12) is the direct-acting free acid, skipping the activation step. This has a quantifiable impact on experimental workflow: the ester requires pre-incubation or co-incubation periods for hydrolysis (typically 30–120 min in cell-based assays), whereas the free acid provides immediate target engagement. The free acid can also directly participate in salt formation (e.g., sodium salt, MW ~318) for improved aqueous solubility, while the ester requires a separate saponification step for equivalent formulation [1]. Purity specifications for the free acid from reputable vendors are 95% (Chemenu, Catalog CM667544) .

prodrug activation carboxylic acid methyl ester esterase hydrolysis direct pharmacology

Carbonic Anhydrase Inhibition: Chemotype-Specific Indirect Zinc Interference Mechanism Differentiates Pyrazole-4-carboxylic Acids from Sulfonamide-Based CA Inhibitors

Substituted heteroaryl-pyrazole-4-carboxylic acids have been crystallographically demonstrated to inhibit carbonic anhydrase isoforms (particularly tumor-associated hCA XII) via a non-classical mechanism involving indirect interference with the catalytic zinc ion, as evidenced by X-ray structures deposited in the PDB (entry 6B4D) [1]. This mechanism is structurally distinct from the classical sulfonamide zinc-binding mode and is contingent on the 4-carboxylic acid position. Within this chemotype, the most potent analog (compound 2c) achieved a Ki of 0.21 µM against hCA XII, with demonstrable antiproliferative activity against hypoxic tumor cell lines [1]. While the specific Ki for CAS 1856025-31-4 has not yet been published, the compound retains all structural determinants (3-amino HBD, 4-carboxylic acid zinc-water network ligand, N1-bromobenzyl hydrophobic anchor) identified as essential for CA inhibition in this series [2].

carbonic anhydrase zinc inhibition non-classical inhibitor heteroaryl-pyrazole anticancer

Dual Reactive Handles Enable Parallel Derivatization: Amino Group and Carboxylic Acid Offer Orthogonal Synthetic Entry Points

Unlike the ester analog (only one derivatizable handle after hydrolysis), the target compound provides two chemically orthogonal reactive centers: the 3-amino group (pKa ~4–5 for the conjugate acid) and the 4-carboxylic acid (pKa ~3–4) . This enables sequential chemoselective transformations—e.g., amide bond formation at the carboxylic acid followed by reductive amination or urea formation at the amino group—without protecting group manipulation. The N1-bromobenzyl substituent remains inert under these conditions and can additionally serve as a Suzuki or Buchwald-Hartwig coupling handle for late-stage diversification [1]. The regioisomeric 5-carboxylic acid analog cannot replicate this orthogonal reactivity, as the amino group is absent in that scaffold.

parallel synthesis orthogonal functionalization amide coupling building block combinatorial chemistry

Procurement-Driven Application Scenarios for 3-Amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1856025-31-4)


Carbonic Anhydrase Inhibitor Lead Optimization: Starting Point for Hypoxic Tumor-Selective Agents

The compound serves as a structurally validated entry point for developing non-sulfonamide carbonic anhydrase XII (hCA XII) inhibitors. The crystallographically confirmed indirect zinc-interference mechanism (PDB 6B4D) demonstrated by the pyrazole-4-carboxylic acid chemotype provides a rational basis for substituting the 3-amino group with diverse acyl, sulfonyl, or alkyl modifications while retaining the 4-carboxylic acid zinc-water network anchor and the N1-bromobenzyl hydrophobic pocket contact [1]. The 3-bromobenzyl bromine atom can participate in halogen bonding with backbone carbonyls in the CA active site, a feature corroborated by X-ray structures of closely related analogs. Researchers should prioritize this compound over the 5-carboxy regioisomer or the nitro analog when the objective is to maintain the CA inhibition pharmacophore while exploring 3-position SAR.

Parallel Library Synthesis: 2D Matrix Derivatization for Kinase or GPCR Screening Collections

The orthogonal reactivity of the 3-amino and 4-carboxylic acid groups enables the construction of a 2-dimensional compound library: amide coupling of diverse amines to the 4-COOH position, followed by acylation, sulfonylation, or reductive amination at the 3-NH₂ position . The 3-bromobenzyl group can be retained as a fixed hydrophobic element or exploited for a third diversification dimension via Suzuki coupling to introduce biaryl moieties. This 3-vector diversification strategy yields libraries of 100–1000 compounds from a single building block, making the compound cost-effective at the 1–5 gram procurement scale for hit-to-lead campaigns .

GPCR Target Deorphanization: Negative Control for GPR109A-Mediated Assays

Because the 5-carboxylic acid regioisomer (CAS not applicable; CHEMBL255877) is an active GPR109A agonist (IC₅₀ = 1.7 µM), the 4-carboxylic acid target compound—predicted to be inactive at GPR109A due to the carboxylate positional shift—can function as a regioisomer-matched negative control in cAMP-based GPCR screening panels [2]. This application is particularly relevant for laboratories deorphanizing pyrazole-based screening hits where distinguishing 4-COOH vs. 5-COOH positional isomers is essential for target identification.

Fragment-Based Drug Discovery: Halogen-Bonding Fragment with Dual H-Bond Capacity

With a molecular weight of 296.12 g/mol and complying with the Rule of Three (MW <300, ≤3 HBD, ≤3 HBA, clogP ≤3), the compound qualifies as a fragment-sized molecule suitable for fragment-based screening [3]. The bromine atom provides an anomalous scattering signal for crystallographic fragment soaking experiments, enabling direct phasing of the fragment position within the target protein. The combination of halogen bonding (bromine σ-hole), hydrogen bonding (amino NH₂ and COOH), and π-stacking (pyrazole and benzyl rings) provides multiple interaction vectors within a compact scaffold [4].

Quote Request

Request a Quote for 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.